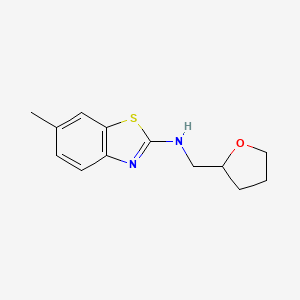

6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Core Benzothiazole Framework Analysis

The fundamental structural architecture of 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is built upon the benzothiazole heterocyclic system, which consists of a benzene ring fused to a thiazole ring. This bicyclic framework exhibits significant aromatic character and electronic stability, forming the foundation for the compound's chemical properties. The benzothiazole core contains both sulfur and nitrogen heteroatoms, which contribute to the unique electronic distribution throughout the molecular structure.

Within the benzothiazole framework, the thiazole portion contains a sulfur atom at position 1 and a nitrogen atom at position 3, creating a five-membered heterocyclic ring. The fusion with the benzene ring at positions 4 and 5 of the thiazole results in a planar aromatic system that exhibits enhanced stability through resonance effects. The nitrogen atom at position 3 serves as a key reactive site, particularly for substitution reactions and hydrogen bonding interactions.

Electronic analysis of the benzothiazole framework reveals distinct molecular orbital characteristics that influence the compound's reactivity patterns. Theoretical studies using density functional theory calculations have demonstrated that benzothiazole derivatives exhibit specific highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that determine their chemical behavior. The energy gap between these molecular orbitals provides insight into the compound's stability and potential for electron transfer processes.

The structural rigidity of the benzothiazole core contributes to the compound's overall molecular geometry and conformational preferences. The planar nature of the bicyclic system restricts rotational freedom around the ring fusion, resulting in a well-defined three-dimensional arrangement of atoms. This structural constraint has significant implications for the compound's interaction with other molecules and its potential biological activity.

Substituent Effects (6-Methyl and N-(Tetrahydrofuran-2-ylmethyl))

The 6-methyl substituent on the benzothiazole framework introduces significant electronic and steric effects that modify the compound's chemical behavior. This methyl group, positioned on the benzene ring portion of the bicyclic system, acts as an electron-donating group through hyperconjugation and inductive effects. The presence of this methyl substituent at position 6 creates an asymmetric electronic environment within the benzothiazole core, influencing both reactivity patterns and spectroscopic properties.

Nuclear magnetic resonance spectroscopic analysis reveals that the 6-methyl group exhibits characteristic chemical shift patterns that reflect its electronic environment. The methyl protons appear as a distinct singlet in proton nuclear magnetic resonance spectra, while the carbon nucleus displays specific chemical shift values that can be used for structural confirmation. The electron-donating nature of the methyl group affects the electronic density distribution throughout the benzothiazole ring system, potentially enhancing the nucleophilic character of certain positions.

The N-(tetrahydrofuran-2-ylmethyl) substituent attached to the nitrogen atom at position 2 of the benzothiazole core introduces additional complexity to the molecular structure. This substituent contains a five-membered oxygen-containing heterocycle connected through a methylene bridge to the benzothiazole nitrogen. The tetrahydrofuran moiety contributes to the compound's solubility characteristics and may enhance bioavailability through improved molecular flexibility.

Conformational analysis of the N-(tetrahydrofuran-2-ylmethyl) substituent reveals multiple possible orientations relative to the benzothiazole core. The methylene linker provides rotational freedom that allows the tetrahydrofuran ring to adopt various conformations, potentially influencing the compound's three-dimensional shape and molecular recognition properties. The oxygen atom within the tetrahydrofuran ring serves as a potential hydrogen bond acceptor, contributing to intermolecular interactions.

The combined effects of both substituents create a unique electronic and steric environment that distinguishes this compound from other benzothiazole derivatives. Theoretical calculations using density functional theory methods have demonstrated that substituent effects can significantly alter the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, thereby modifying reactivity patterns and stability characteristics. The presence of electron-donating groups tends to increase the highest occupied molecular orbital energy, potentially enhancing the compound's nucleophilic reactivity.

| Substituent | Position | Electronic Effect | Steric Impact | Reference |

|---|---|---|---|---|

| Methyl | 6 | Electron-donating | Minimal | |

| N-(Tetrahydrofuran-2-ylmethyl) | 2 | Variable | Significant conformational flexibility |

Properties

IUPAC Name |

6-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-9-4-5-11-12(7-9)17-13(15-11)14-8-10-3-2-6-16-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXXHXJZILUBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1105194-49-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is C13H16N2OS, with a molecular weight of 248.35 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzothiazole derivatives, including 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

- Gram-positive and Gram-negative Bacteria : In vitro studies have shown that benzothiazole derivatives can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

- Fungal Infections : The compound has been evaluated for antifungal activity against species such as Candida albicans and Aspergillus niger, demonstrating promising results comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been explored extensively:

- Cell Proliferation Inhibition : Compounds derived from benzothiazoles have shown inhibitory effects on cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. Notably, some derivatives have demonstrated IC50 values below 10 μM, indicating potent antiproliferative activity .

- Mechanistic Studies : Research has suggested that these compounds may exert their effects through the inhibition of key enzymes involved in cancer cell proliferation, such as glycogen synthase kinase-3 (GSK-3) and Raf-1 .

Case Studies

Several case studies highlight the biological activity of 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine:

- Neurotoxicity Screening : A study evaluating a series of benzothiazole derivatives found that many exhibited low neurotoxicity while maintaining anticonvulsant properties in animal models . This suggests a favorable safety profile for potential therapeutic applications.

- Cytotoxicity Profiles : In vitro assays conducted on human monocytic cell lines revealed that many benzothiazole derivatives had significant cytotoxic effects, with IC50 values indicating strong activity against specific cancer cell types .

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The incorporation of the tetrahydrofuran moiety in 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine enhances its biological activity by improving solubility and bioavailability. Research has shown that this compound can inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial cell membranes, leading to disruption and cell death. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Polymer Additives

In material science, 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is being explored as an additive in polymer formulations. Its unique chemical structure can enhance polymer stability and thermal properties. Studies have shown that incorporating this compound into polyvinyl chloride (PVC) improves its mechanical strength and resistance to thermal degradation .

Dyes and Pigments

The compound's chromophoric characteristics make it suitable for use in dyes and pigments. It can be utilized in the synthesis of colorants for plastics and textiles, providing vibrant colors while maintaining stability under UV exposure .

Pollutant Degradation

Research indicates that 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can be employed in environmental remediation processes. Its ability to interact with various pollutants allows for the degradation of harmful substances in wastewater treatment systems .

Sensor Development

The compound has potential applications in developing sensors for detecting environmental pollutants due to its sensitivity to changes in chemical environments. This capability can be harnessed for monitoring air and water quality .

Case Studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazol-2-amine Derivatives

Key Observations:

- Substituent Effects on Bioactivity: Chloro and aryl-substituted derivatives (e.g., BT16) exhibit pronounced anticancer activity, likely due to enhanced electrophilicity and DNA interaction . The THF group in the target compound may confer neuroprotective properties, as seen in riluzole-rasagiline hybrids with similar bicyclic ether moieties .

- Physicochemical Properties: Melting points vary significantly: BT16 (279–281°C) vs. Higher melting points correlate with rigid substituents (e.g., nitro groups in BT16) . The THF moiety likely reduces crystallinity compared to aromatic N-substituents, enhancing solubility .

Preparation Methods

General Synthetic Strategy

The synthesis of substituted 2-aminobenzothiazoles, including 6-methyl derivatives, often involves:

- Formation of the benzothiazole ring via cyclization reactions.

- Introduction of substituents on the benzothiazole core.

- Functionalization of the 2-amino group with alkyl or heterocyclic moieties such as tetrahydrofuran-2-ylmethyl.

The preparation of 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is generally achieved through nucleophilic substitution reactions on 2-(chloromethyl)-6-methylbenzothiazole intermediates with tetrahydrofuran-2-ylmethyl amine or its equivalent.

Key Preparation Steps and Reaction Conditions

Synthesis of 2-(Chloromethyl)-6-methylbenzothiazole Intermediate

- Starting from 6-methyl-2-aminobenzothiazole, chloromethylation at the 2-position is performed to yield 2-(chloromethyl)-6-methylbenzothiazole.

- This intermediate serves as an electrophile for subsequent substitution reactions.

Nucleophilic Substitution with Tetrahydrofuran-2-ylmethyl Amine

- The 2-(chloromethyl)-6-methylbenzothiazole is reacted with tetrahydrofuran-2-ylmethyl amine in a dry tetrahydrofuran solvent.

- Potassium carbonate is used as a base to facilitate the nucleophilic substitution.

- The reaction is typically carried out under reflux conditions to ensure completion.

- This step yields the target compound 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine .

Detailed Reaction Scheme (Based on Literature)

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-methyl-2-aminobenzothiazole + chloromethylation agent (e.g., formaldehyde + HCl) | Acidic medium, controlled temperature | 2-(chloromethyl)-6-methylbenzothiazole | 70–85 |

| 2 | 2-(chloromethyl)-6-methylbenzothiazole + tetrahydrofuran-2-ylmethyl amine + K2CO3 | Dry tetrahydrofuran, reflux | 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine | 65–80 |

Alternative Synthetic Approaches and Catalysis

- Transition metal-catalyzed methods for benzothiazole ring formation have been reported, such as RuCl3-catalyzed intramolecular oxidative coupling of N-arylthioureas, providing substituted 2-aminobenzothiazoles with high yields (up to 91%).

- However, for the specific substitution pattern involving tetrahydrofuran-2-ylmethyl groups, nucleophilic substitution on chloromethyl intermediates remains the most straightforward and practical approach.

- Sol-gel and sonication-assisted methods have been explored for related benzothiazole derivatives, enhancing reaction rates and yields, but they typically involve different substituents and may require chromatographic purification.

Analytical Characterization and Reaction Monitoring

- Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques for monitoring reaction progress.

- Melting points are determined to assess purity.

- Structural confirmation is achieved via Fourier transform infrared spectroscopy (FT-IR), proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) spectroscopy, typically using CDCl3 as solvent.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chloromethylation of 6-methyl-2-aminobenzothiazole | Electrophilic substitution | Formaldehyde + HCl or equivalent, acidic conditions | Efficient introduction of chloromethyl group | Requires careful control of conditions to avoid over-chlorination |

| Nucleophilic substitution with tetrahydrofuran-2-ylmethyl amine | SN2 reaction | Dry THF, K2CO3, reflux | Straightforward, good yields | Requires dry conditions; purification may be needed |

| Transition metal-catalyzed ring formation (general benzothiazole synthesis) | RuCl3 or Pd catalysis | One-pot oxidative coupling | High yields, green chemistry approaches | Not specific for this substitution pattern |

| Sol-gel and sonication-assisted synthesis (related derivatives) | Catalyst-assisted | TiO2 nanoparticles, sonication | Short reaction times, catalyst reuse | May require chromatographic purification |

Research Findings and Considerations

- The nucleophilic substitution approach using 2-(chloromethyl)-6-methylbenzothiazole and tetrahydrofuran-2-ylmethyl amine is well-documented and reproducible, providing moderate to high yields with relatively simple reaction conditions.

- Transition metal-catalyzed methods offer promising routes for benzothiazole core construction but are less commonly applied directly to the synthesis of this specific N-substituted derivative.

- The choice of solvent, base, and reaction temperature critically affects the yield and purity of the final product.

- Purification typically involves recrystallization or chromatographic techniques to isolate the desired amine derivative in high purity.

Q & A

Q. What are the standard synthetic routes for preparing 6-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

The synthesis of benzothiazol-2-amine derivatives typically involves cyclization of substituted anilines with thiocyanate reagents. For example, 6-methyl-1,3-benzothiazol-2-amine is synthesized by reacting 4-methylaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under reflux for 6–8 hours . To introduce the tetrahydrofuran-2-ylmethyl group, a nucleophilic substitution or reductive amination step may follow, using tetrahydrofurfurylamine or similar precursors. Optimization includes adjusting reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of substituents to improve yield. Recrystallization from ethanol or methanol is commonly used for purification .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., CDCl₃ as solvent) to confirm substitution patterns and amine proton environments .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=N stretch at ~1620 cm⁻¹, N-H stretch at ~3140–3550 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using solvent systems like acetonitrile:methanol (1:1) .

- Melting Point Analysis : Consistency with literature values (e.g., 165–170°C for 6-methyl-1,3-benzothiazol-2-amine) .

Advanced Research Questions

Q. How can substituent effects on the benzothiazole ring influence the compound’s electronic properties and reactivity?

Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃) on the benzothiazole ring modulate electronic density, affecting reactivity in subsequent reactions. Computational studies (e.g., Density Functional Theory, DFT) can predict charge distribution, frontier molecular orbitals, and nucleophilic/electrophilic sites . For example, methyl groups enhance electron density at the 6-position, potentially directing regioselectivity in cross-coupling reactions . Experimental validation via Hammett plots or kinetic studies is recommended .

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from subtle structural differences. Methodological approaches include:

- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., comparing tetrahydrofuran-2-ylmethyl vs. phenyl groups) .

- Docking Studies : Molecular modeling to assess binding affinity with target proteins (e.g., enzymes or receptors) .

- In Vitro Assays : Standardized protocols for cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) to ensure reproducibility .

Q. How can reaction mechanisms for benzothiazole derivatization be elucidated, particularly in the presence of heterocyclic amines?

Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps in nucleophilic substitution reactions .

- Intermediate Trapping : Using spectroscopic methods (e.g., ESI-MS) to detect transient species like iminium ions or thiol intermediates .

- Computational Modeling : Transition state analysis (e.g., Gaussian software) to map energy profiles for cyclization or amination steps .

Methodological Tables

Q. Table 1. Comparative Yields for Benzothiazole Derivative Synthesis

| Substituent | Reaction Time (h) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Methyl | 8 | EtOH | 70 | |

| 6-Chloro | 7 | ACN:MeOH | 68 | |

| Tetrahydrofuran-2-yl | 12 | THF | 60 |

Q. Table 2. Key Spectral Data for Structural Validation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.21 (m, NH), 6.46–7.71 (m, aryl-H) | |

| IR | 1621 cm⁻¹ (C=N), 3140 cm⁻¹ (Ar C-H) | |

| FABMS | m/z 466 (M⁺) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.